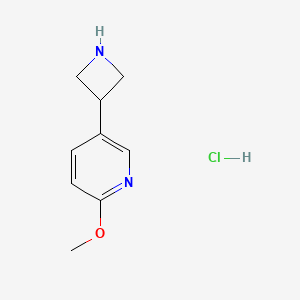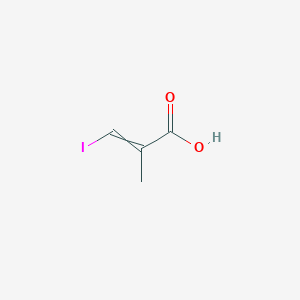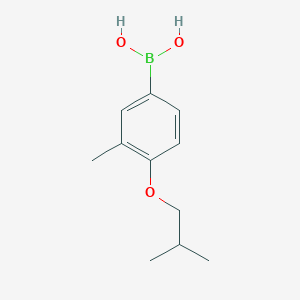
4-Isobutoxy-3-methylphenylboronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isobutoxy-3-methylphenylboronic Acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 4-Isobutoxy-3-methylphenylboronic Acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Isobutoxy-3-methylphenylboronic Acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a radical approach.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Radical initiators and specific solvents are employed to facilitate the reaction.
Major Products:
Wissenschaftliche Forschungsanwendungen
4-Isobutoxy-3-methylphenylboronic Acid has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Isobutoxy-3-methylphenylboronic Acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
3-Methoxyphenylboronic Acid: Similar in structure but with a methoxy group instead of an isobutoxy group.
4-Formylphenylboronic Acid: Contains a formyl group, making it more reactive in certain conditions.
Uniqueness: 4-Isobutoxy-3-methylphenylboronic Acid is unique due to its specific substituents, which provide distinct reactivity and stability compared to other boronic acids. Its isobutoxy group offers steric hindrance, which can influence the reaction outcomes and selectivity .
Eigenschaften
Molekularformel |
C11H17BO3 |
|---|---|
Molekulargewicht |
208.06 g/mol |
IUPAC-Name |
[3-methyl-4-(2-methylpropoxy)phenyl]boronic acid |
InChI |
InChI=1S/C11H17BO3/c1-8(2)7-15-11-5-4-10(12(13)14)6-9(11)3/h4-6,8,13-14H,7H2,1-3H3 |
InChI-Schlüssel |
QZCMYZOYOUPGAD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)OCC(C)C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



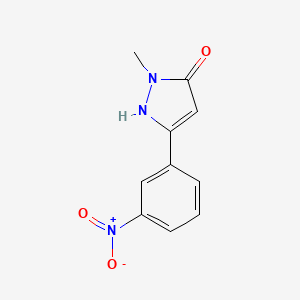

![[3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13699862.png)


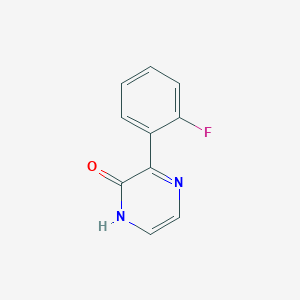
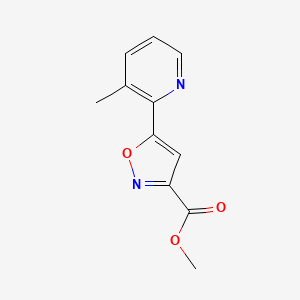
![Methyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699877.png)
![(2S,4S)-4-(4-Bromobutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine](/img/structure/B13699878.png)
![Ethyl 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate](/img/structure/B13699881.png)
